molecular formula C13H24N2O8 B14785773 Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate

Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate

Cat. No.: B14785773
M. Wt: 336.34 g/mol
InChI Key: WJZWRQJNPYWMSJ-UHFFFAOYSA-N
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Description

Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate is a compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amino groups during chemical reactions. The compound is often used in peptide synthesis and other applications where temporary protection of the amino group is required.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions to form the Boc-protected amino acid.

    Esterification: The carboxylic acid group is then esterified using methanol and a suitable catalyst to form the methyl ester.

    Formation of the Oxalate Salt: Finally, the compound is converted to its oxalate salt form by reacting with oxalic acid.

The reactions are generally carried out under mild conditions, and the yields are typically high.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high efficiency and consistency in the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate undergoes several types of chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amino acid.

    Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Ester Hydrolysis: Sodium hydroxide (NaOH), hydrochloric acid (HCl)

    Substitution: Various nucleophiles, depending on the desired product

Major Products Formed

    Free Amino Acid: Formed by deprotection of the Boc group

    Carboxylic Acid: Formed by hydrolysis of the methyl ester

    Substituted Derivatives: Formed by nucleophilic substitution reactions

Scientific Research Applications

Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate has several scientific research applications:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

    Biological Studies: Used in studies involving amino acid metabolism and enzyme interactions.

    Industrial Applications: Utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate
  • Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-ethylbutanoate
  • Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-phenylbutanoate

Uniqueness

Methyl (S)-2-amino-3-((tert-butoxycarbonyl)amino)-3-methylbutanoate oxalate is unique due to its specific structure, which includes a methyl group at the 3-position and an oxalate salt form. This structure provides distinct reactivity and solubility properties, making it suitable for specific applications in peptide synthesis and medicinal chemistry.

Properties

Molecular Formula

C13H24N2O8

Molecular Weight

336.34 g/mol

IUPAC Name

methyl 2-amino-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate;oxalic acid

InChI

InChI=1S/C11H22N2O4.C2H2O4/c1-10(2,3)17-9(15)13-11(4,5)7(12)8(14)16-6;3-1(4)2(5)6/h7H,12H2,1-6H3,(H,13,15);(H,3,4)(H,5,6)

InChI Key

WJZWRQJNPYWMSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)C(C(=O)OC)N.C(=O)(C(=O)O)O

Origin of Product

United States

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